(4-Methoxythiophen-2-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

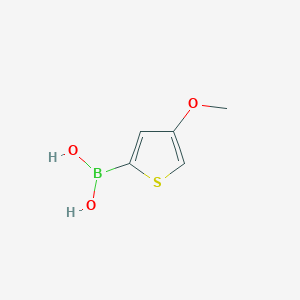

(4-Methoxythiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C5H7BO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a boronic acid group (-B(OH)2) attached to the 2-position of the thiophene ring, with a methoxy group (-OCH3) at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (4-Methoxythiophen-2-yl)boronic acid can be synthesized through various methods. One common approach involves the borylation of 4-methoxythiophene using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic acid product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .

Análisis De Reacciones Químicas

Types of Reactions: (4-Methoxythiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used cross-coupling reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl or styrene derivatives.

Oxidation: The major products are alcohols or ketones.

Substitution: The major products are substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of (4-Methoxythiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired product . The methoxy group on the thiophene ring can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .

Comparación Con Compuestos Similares

4-Methoxyphenylboronic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

4-Methylthiophene-2-boronic acid: Similar structure but with a methyl group instead of a methoxy group.

4-Fluorophenylboronic acid: Similar structure but with a fluorine atom instead of a methoxy group.

Uniqueness: (4-Methoxythiophen-2-yl)boronic acid is unique due to the presence of both a boronic acid group and a methoxy-substituted thiophene ring. This combination imparts distinct electronic properties, making it a valuable reagent in organic synthesis and materials science .

Actividad Biológica

(4-Methoxythiophen-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C9H11B O2S

Molecular Weight : 195.06 g/mol

CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a boronic acid functional group attached to a thiophene ring with a methoxy substituent, which enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site serine residues. This property is crucial in the development of protease inhibitors for therapeutic applications.

- Anticancer Activity : Studies have shown that boronic acids can induce apoptosis in cancer cells by modulating signaling pathways such as the JAK-STAT pathway. This results in decreased cell proliferation and increased apoptosis in various cancer cell lines .

Biological Activities

- Anticancer Activity

-

Antibacterial Activity

- Boronic acids have shown promise as antibacterial agents by inhibiting beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics. This compound demonstrated effective inhibition against strains of Staphylococcus aureus, indicating potential for use in overcoming antibiotic resistance .

-

Antiviral Activity

- Research has indicated that certain boronic acids exhibit antiviral properties by disrupting viral replication processes. Preliminary studies suggest that this compound may interfere with viral entry or replication, although more research is needed to elucidate these effects fully.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics:

- Oral Bioavailability : High predicted oral bioavailability suggests potential for oral administration.

- Blood-Brain Barrier Penetration : The compound shows moderate permeability across the blood-brain barrier, which may enable central nervous system targeting for therapeutic applications .

Comparative Analysis

| Compound | Anticancer Activity | Antibacterial Activity | Other Notable Activities |

|---|---|---|---|

| This compound | Yes | Yes | Antiviral potential |

| 4-Methoxyphenylboronic acid | Moderate | Yes | Limited antiviral |

| Benzo[B]Thiophene-2-Boronic Acid | Yes | Limited | None reported |

Propiedades

IUPAC Name |

(4-methoxythiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3S/c1-9-4-2-5(6(7)8)10-3-4/h2-3,7-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAGIWSIHSSBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.